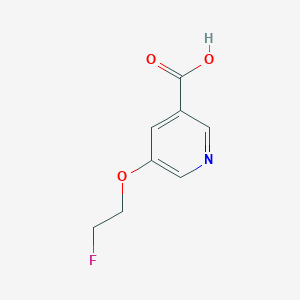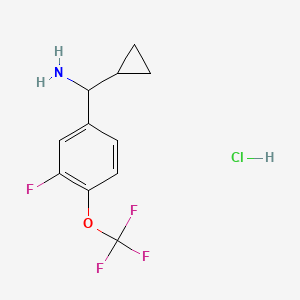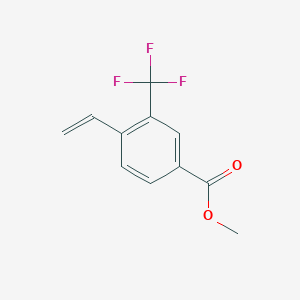
2-Chloro-5-(pyrimidin-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(pyrimidin-5-yl)phenol is an organic compound that belongs to the class of phenols and pyrimidines It is characterized by the presence of a chloro group at the second position and a pyrimidin-5-yl group at the fifth position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(pyrimidin-5-yl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form.
化学反応の分析
Types of Reactions: 2-Chloro-5-(pyrimidin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce various substituted phenols.
科学的研究の応用
2-Chloro-5-(pyrimidin-5-yl)phenol has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of various organic materials and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-5-(pyrimidin-5-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The chloro and pyrimidin-5-yl groups play a crucial role in binding to these targets, influencing their activity and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
類似化合物との比較
2-(Pyrimidin-5-yl)phenol: This compound lacks the chloro group but shares the pyrimidin-5-yl group, making it a useful comparison for studying the effects of the chloro group on reactivity and binding.
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds have similar pyrimidine structures and are known for their anticancer properties.
Uniqueness: 2-Chloro-5-(pyrimidin-5-yl)phenol is unique due to the presence of both the chloro and pyrimidin-5-yl groups, which confer distinct chemical and biological properties. The chloro group enhances the compound’s reactivity in substitution reactions, while the pyrimidin-5-yl group contributes to its ability to interact with biological targets.
特性
分子式 |
C10H7ClN2O |
|---|---|
分子量 |
206.63 g/mol |
IUPAC名 |
2-chloro-5-pyrimidin-5-ylphenol |
InChI |
InChI=1S/C10H7ClN2O/c11-9-2-1-7(3-10(9)14)8-4-12-6-13-5-8/h1-6,14H |
InChIキー |
KUGGLZXQIQRRJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)










